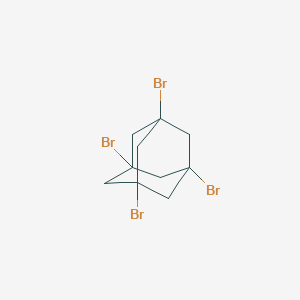

1,3,5,7-Tetrabromoadamantane

Vue d'ensemble

Description

1,3,5,7-Tetrabromoadamantane is a colorless crystalline solid . It is a derivative of adamantane, a compound with a unique cage-like structure .

Synthesis Analysis

The synthesis of this compound involves the activation of the four tertiary carbon atoms of adamantane. This is achieved through an initial bromination process, yielding this compound as a colorless crystalline solid in the presence of aluminum bromide . The process was later improved by using the more economic chloride AlCl3 .Molecular Structure Analysis

The molecular structure of this compound features four nearly identical C–Br bond distances . The Br Br distance of 3.6553 (7) Å indicates van der Waals contacts between molecules in the crystal structure .Chemical Reactions Analysis

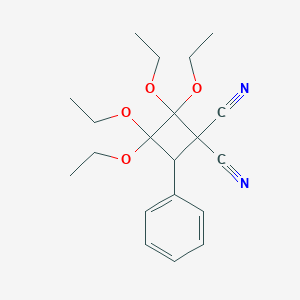

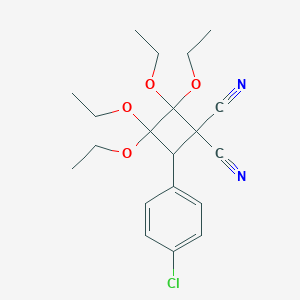

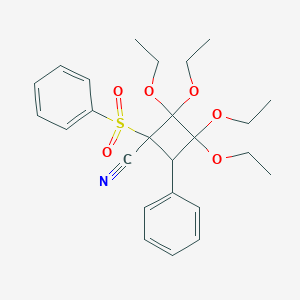

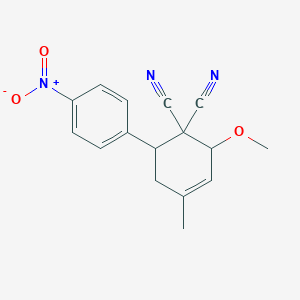

This compound can undergo various chemical reactions. For instance, it can undergo a radical nucleophilic substitution (S(RN)1) reaction with cyanide to produce 1,3,5,7-tetracyanoadamantane . Another example is the exhaustive one-step bridgehead methylation of adamantane derivatives with tetramethylsilane .Physical and Chemical Properties Analysis

This compound has a molecular weight of 451.82 g/mol . It is a colorless crystalline solid . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the retrieved papers.Applications De Recherche Scientifique

Organic Alloys

1,3,5,7-Tetrabromoadamantane (TBAD) has been studied for its role in forming organic alloys. Research conducted by Reddy, Craig, and Desiraju (1994) demonstrated that TBAD and hexamethylenetetramine can co-crystallize to form diamondoid-type molecular complexes. This study highlighted the potential of TBAD in the creation of organic alloys with specific molecular arrangements (Reddy, Craig, & Desiraju, 1994).

Chemical Synthesis

TBAD has been utilized as a precursor in the synthesis of various adamantane derivatives. Lee et al. (2004) conducted a study where TBAD underwent a radical nucleophilic substitution reaction to produce 1,3,5,7-tetracyanoadamantane, which was further reduced to form other derivatives. This research underscores the versatility of TBAD in organic synthesis (Lee et al., 2004).

Synthesis of Strained Hydrocarbons

TBAD is also significant in the synthesis of strained hydrocarbons. Pincock et al. (1972) explored its role in synthesizing tetracyclo[3.3.1.13.7.01.3]decane derivatives, revealing its reactivity towards various reagents and its potential to form thermally resistant materials (Pincock et al., 1972).

Microwave-Assisted Reactions

In the field of microwave-assisted reactions, TBAD-based palladium complexes have been shown to be effective catalysts. Awuah and Capretta (2009) demonstrated that these complexes facilitate the preparation of substituted flavones through a microwave-assisted reaction, indicating TBAD's potential in advanced synthetic chemistry (Awuah & Capretta, 2009).

Structural Analysis and Engineering

TBAD's role extends to structural analysis and engineering. Studies have utilized it to explore order-disorder transitions in organic structures and in crystal engineering, emphasizing its importance in understanding and designing molecular networks (Clark et al., 1977); (Reddy, Craig, & Desiraju, 1996).

Propriétés

IUPAC Name |

1,3,5,7-tetrabromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVWJFWKWBFPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

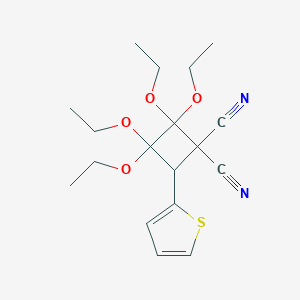

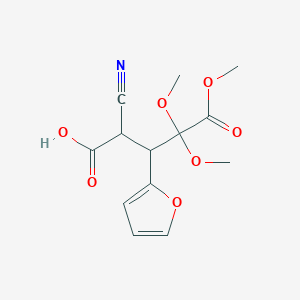

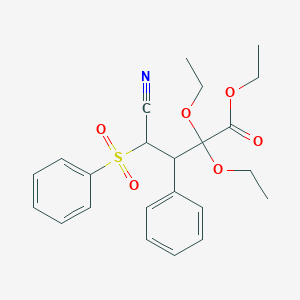

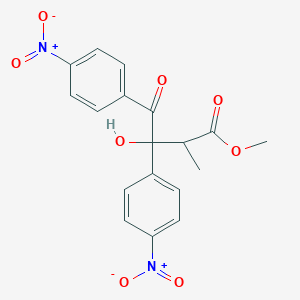

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methyl-4-oxo-3,10-dioxatricyclo[5.2.1.0~1,5~]decane-6-carboxylate](/img/structure/B396844.png)

![(2-Methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl acetate](/img/structure/B396848.png)